3-Amino-2-hydroxy-3-methylbutanoic acid

描述

Contextual Significance in Organic and Bio-Organic Chemistry

Non-proteinogenic amino acids, both naturally occurring and chemically synthesized, are crucial tools in modern chemical and pharmaceutical research. sigmaaldrich.com Their incorporation into peptides can fundamentally alter the molecule's tertiary structure and biological properties. nih.govsigmaaldrich.com In drug discovery, NPAAs are used to create peptidomimetics—molecules that mimic natural peptides but often exhibit enhanced stability, greater potency, and improved oral absorption. sigmaaldrich.com

The utility of NPAAs like 3-amino-2-hydroxy-3-methylbutanoic acid lies in their ability to introduce novel side chains and conformational constraints into peptide backbones. cpcscientific.com Because they are not typically recognized by enzymes that degrade proteins, peptides containing these unnatural amino acids often have a longer in vivo half-life. cpcscientific.com This makes them attractive candidates for developing new therapeutic agents. nih.gov They are widely employed as chiral building blocks for constructing diverse molecular scaffolds and combinatorial libraries, aiding in the search for new biologically active compounds. sigmaaldrich.comcpcscientific.com

Overview of Structural Features and Stereoisomeric Potential

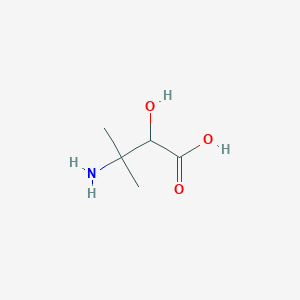

The molecular structure of this compound consists of a butanoic acid backbone substituted with an amino group on the third carbon (C3) and a hydroxyl group on the second carbon (C2). A methyl group is also attached to the third carbon.

A key characteristic of this molecule is the presence of two stereocenters, at the C2 and C3 positions. brainly.in A stereocenter is a carbon atom bonded to four different substituents, leading to the possibility of different spatial arrangements. brainly.in The number of possible stereoisomers for a molecule with 'n' stereocenters is 2^n. libretexts.org Therefore, for this compound, with its two chiral centers, a maximum of four distinct stereoisomers can exist. brainly.inlibretexts.org

These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and their relationship to each other are as diastereomers (stereoisomers that are not mirror images). libretexts.org The specific spatial arrangement, or stereochemistry, of the amino and hydroxyl groups significantly influences the molecule's chemical and biological properties. The four possible stereoisomers are (2S,3R), (2R,3S), (2S,3S), and (2R,3R).

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol fishersci.ca |

| IUPAC Name | This compound |

| Synonyms | 3-hydroxy-L-valine chemicalbook.com |

Table 2: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (2S, 3R) | Enantiomer of (2R, 3S) |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| (2R, 3R) | Enantiomer of (2S, 3S) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,6)3(7)4(8)9/h3,7H,6H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEGEPKXRPUBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Analysis of 3 Amino 2 Hydroxy 3 Methylbutanoic Acid

Elucidation of Stereogenic Centers and Isomers

3-Amino-2-hydroxy-3-methylbutanoic acid possesses two stereogenic centers at the C2 and C3 positions of its butanoic acid backbone. This results in the potential for four distinct stereoisomers, which are pairs of enantiomers and diastereomers. The specific spatial configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following isomers:

(2S,3R)

(2R,3S)

(2S,3S)

(2R,3R)

The (2S,3R) and (2R,3S) isomers are a pair of enantiomers, as are the (2S,3S) and (2R,3R) isomers. The relationship between any other pairing of isomers is diastereomeric. For instance, the (2S,3R) and (2S,3S) isomers are diastereomers. The synthesis of all four stereoisomers in enantiomerically pure forms has been achieved, often utilizing precursors derived from carbohydrates to control the stereochemistry at the C2 and C3 positions tandfonline.com.

| Isomer Configuration | Relationship to (2S,3R) |

| (2R,3S) | Enantiomer |

| (2S,3S) | Diastereomer |

| (2R,3R) | Diastereomer |

Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment

The precise determination of the enantiomeric and diastereomeric purity of this compound is crucial. Several analytical techniques are employed for this purpose, each offering distinct advantages in sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the separation of stereoisomers. The differential interaction of the enantiomers and diastereomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective in resolving the enantiomers of underivatized amino acids sigmaaldrich.com. The separation is influenced by a combination of interactions, including electrostatic interactions, hydrogen bonding, and steric effects mst.edu. The mobile phase composition, including the type of organic modifier and additives, plays a critical role in achieving optimal separation sigmaaldrich.com. For instance, the enantioselectivity for amino acids on a teicoplanin-based CSP has been observed to increase with the concentration of the organic modifier sigmaaldrich.com.

| Stereoisomer | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |

| (2S,3R) | 10.2 | - |

| (2R,3S) | 12.5 | 2.1 |

| (2S,3S) | 14.8 | 2.3 |

| (2R,3R) | 16.3 | 1.5 |

Note: The data in this table is illustrative and intended to demonstrate the principles of chiral HPLC separation. Actual values would be dependent on the specific column, mobile phase, and other experimental conditions.

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. Enantiomers will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light, temperature, and solvent.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule. Enantiomers will produce mirror-image CD spectra. These chiroptical techniques are valuable for determining the enantiomeric excess and the absolute configuration of a sample by comparing the results to those of known standards nih.gov.

| Stereoisomer | Hypothetical Specific Rotation [α]D (degrees) |

| (2S,3R) | +X |

| (2R,3S) | -X |

| (2S,3S) | +Y |

| (2R,3R) | -Y |

Note: X and Y represent the absolute magnitude of specific rotation for the respective enantiomeric pairs. The signs indicate the direction of rotation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of their stereochemistry. For differentiating stereoisomers, advanced NMR techniques are often necessary. These can include the use of chiral derivatizing agents, chiral solvating agents, or the application of specific NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy.

By converting the stereoisomers into diastereomeric derivatives with a chiral derivatizing agent, it is possible to distinguish them by their different chemical shifts and coupling constants in the NMR spectrum mdpi.com. Two-dimensional NMR experiments can further aid in the assignment of the relative stereochemistry by providing through-space correlation of protons, which can be indicative of their spatial proximity mdpi.com.

| NMR Parameter | (2S,3R) Isomer (Hypothetical) | (2R,3S) Isomer (Hypothetical) | (2S,3S) Isomer (Hypothetical) | (2R,3R) Isomer (Hypothetical) |

| ¹H Chemical Shift of C2-H (ppm) | 4.10 | 4.10 | 4.15 | 4.15 |

| ¹H Chemical Shift of C3-NH₂ (ppm) | 3.50 | 3.50 | 3.45 | 3.45 |

| ¹³C Chemical Shift of C2 (ppm) | 72.5 | 72.5 | 73.0 | 73.0 |

| ¹³C Chemical Shift of C3 (ppm) | 58.0 | 58.0 | 58.5 | 58.5 |

Note: This table presents hypothetical chemical shift values to illustrate how diastereomers ((2S,3R)/(2S,3S) and (2R,3S)/(2R,3R)) would exhibit different chemical shifts, while enantiomers ((2S,3R)/(2R,3S) and (2S,3S)/(2R,3R)) would have identical spectra in an achiral solvent.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of functional groups in each stereoisomer of this compound dictates its ability to interact with other chiral molecules, such as enzymes, receptors, and other amino acids. These interactions are highly stereospecific, meaning that one stereoisomer may bind with high affinity and elicit a biological response, while its enantiomer or diastereomer may have significantly lower affinity or even produce a different effect.

This stereoselectivity is fundamental in biological systems, where molecular recognition is a key principle. For example, the mechanism of action of certain dehydratases is known to be stereospecific, with the enzyme's active site accommodating only a substrate with a particular stereochemical configuration researchgate.net. The precise positioning of the amino, hydroxyl, and carboxyl groups, as well as the methyl group, determines the potential for hydrogen bonding, electrostatic interactions, and van der Waals forces with a binding partner. Consequently, the biological activity and pharmacological properties of this compound are intrinsically linked to its stereochemistry.

Advanced Synthetic Methodologies for 3 Amino 2 Hydroxy 3 Methylbutanoic Acid and Its Derivatives

Stereoselective Chemical Synthesis Strategies

The controlled construction of the two stereocenters in 3-amino-2-hydroxy-3-methylbutanoic acid is a key challenge in its chemical synthesis. Various asymmetric strategies have been developed to address this, including stereoselective esterification and hydrolysis, the use of chiral auxiliaries, and synthesis from the chiral pool.

Enantioselective Routes via Stereoselective Esterification and Hydrolysis

Enantioselective synthesis often involves the use of enzymes or chiral reagents to differentiate between enantiomers of a racemic mixture. While direct information on stereoselective esterification and hydrolysis specifically for this compound is limited in the provided search results, the principles of these methods are widely applied in the synthesis of related chiral molecules. For instance, lipase-catalyzed hydrolysis is a common method for resolving racemic mixtures of hydroxy acids and their esters. nih.govscilit.com This approach relies on the enzyme's ability to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess. nih.gov

A similar strategy could be envisioned for a racemic mixture of a this compound ester. A lipase (B570770) or another suitable hydrolase could selectively hydrolyze one stereoisomer, allowing for the separation of the desired enantiomerically enriched acid or ester. The success of this approach would depend on the substrate specificity and enantioselectivity of the chosen enzyme.

Synthesis from Chiral Pool Precursors (e.g., carbohydrate sources, amino acid derivatives)

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and hydroxy acids. uh.edu These molecules can serve as starting materials for the synthesis of more complex chiral targets, with their inherent stereochemistry being transferred to the final product. researchgate.netresearchgate.net

Amino acids themselves are excellent chiral pool starting materials. researchgate.net For instance, L-threonine, which possesses the required (2S,3R) stereochemistry in its side chain, could be a logical precursor for the synthesis of a stereoisomer of this compound. The synthesis would involve the modification of the carboxylic acid and the side-chain methyl group of threonine. Similarly, other amino acids or their derivatives could be elaborated to afford the target molecule. biosynth.com

Carbohydrates represent another rich source of chiral starting materials. Their multiple stereocenters and functional groups provide a versatile platform for the synthesis of complex molecules. While the direct synthesis of this compound from a carbohydrate source is not explicitly detailed in the provided results, the general strategies for converting sugars into non-carbohydrate targets are well-established.

Biocatalytic and Enzymatic Approaches for Synthesis and Resolution

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. chimia.ch These properties make them ideal for the synthesis and resolution of chiral molecules like this compound.

Enzymatic Resolution of Racemic Mixtures (e.g., using hydrolases, transaminases, specific lipases)

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. mdpi.comresearchgate.net This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unchanged. The resulting mixture of the product and the unreacted starting material can then be separated.

Hydrolases, particularly lipases, are commonly employed for the resolution of racemic alcohols and esters. nih.govscilit.com For example, Candida antarctica lipase B (CAL-B) is a versatile and robust enzyme that has been used for the enantioselective hydrolysis of various esters. mdpi.comresearchgate.net In the context of this compound, a racemic ester derivative could be subjected to hydrolysis by a lipase. The enzyme would ideally hydrolyze one enantiomer to the corresponding carboxylic acid, which could then be separated from the unreacted ester of the other enantiomer. The efficiency of this process is quantified by the enantiomeric excess (ee) of the product and the remaining substrate.

Transaminases are another class of enzymes that can be used for the kinetic resolution of amino acids. These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. By using a chiral amino donor or by exploiting the stereoselectivity of the enzyme, it is possible to resolve a racemic mixture of amino acids.

| Enzyme Class | Typical Substrate | Transformation | Potential Application for this compound |

| Hydrolases (e.g., Lipases) | Racemic esters | Enantioselective hydrolysis | Resolution of a racemic ester of this compound. |

| Transaminases | Racemic amino acids | Enantioselective transamination | Kinetic resolution of racemic this compound. |

| Lactate Dehydrogenase | Keto acids | Stereoselective reduction | Asymmetric synthesis of a chiral hydroxy acid precursor. mdpi.com |

Mechanisms of Biocatalytic Stereoselectivity

The stereoselectivity of enzymes arises from the three-dimensional structure of their active sites. The active site is a chiral environment that preferentially binds one enantiomer of a substrate in a specific orientation that is conducive to catalysis. The other enantiomer either binds less tightly or in an orientation that is not productive for the reaction.

In the case of lipases, the catalytic mechanism typically involves a serine hydrolase catalytic triad (B1167595) (Ser-His-Asp/Glu). The reaction with an ester substrate proceeds through the formation of a tetrahedral intermediate. The stereoselectivity is determined by the differential stability of the diastereomeric tetrahedral intermediates formed from the two enantiomers of the substrate. The enzyme's active site accommodates one of these intermediates more favorably, leading to a faster reaction rate for that enantiomer.

For transaminases, the mechanism involves a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. The substrate amino acid forms a Schiff base with PLP, and the stereoselectivity is controlled by the precise positioning of the substrate in the active site, which dictates the facial selectivity of the subsequent proton transfer and hydrolysis steps.

Understanding these mechanisms is crucial for the rational design and engineering of enzymes with improved activity and selectivity for specific substrates, including the synthesis of valuable chiral building blocks like this compound.

Chemical Derivatization for Research Applications

Chemical derivatization of this compound allows for the controlled and selective modification of its functional groups, enabling its incorporation into larger molecules and the investigation of its structure-activity relationships. These modifications are essential for harnessing its full potential in medicinal chemistry and biochemical research.

N-Protection Strategies (e.g., Boc-protected derivatives)

To prevent unwanted reactions at the amino group during synthetic procedures, such as peptide bond formation, a variety of protecting groups are employed. The selection of a suitable protecting group is critical and depends on the specific reaction conditions and the desired final product.

The most commonly utilized N-protecting group for this compound is the tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected derivative is a versatile building block in both solid-phase and solution-phase peptide synthesis. The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. The synthesis of Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a key step in the preparation of intermediates for drugs like Boceprevir, a hepatitis C virus protease inhibitor.

Another widely used protecting group is 9-fluorenylmethoxycarbonyl (Fmoc) . The Fmoc group is base-labile, making it orthogonal to the acid-labile Boc group. This orthogonality is a significant advantage in complex multi-step syntheses, allowing for the selective deprotection of one amino group in the presence of another. The synthesis of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid involves the removal of a Boc group followed by reaction with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). ijacskros.com

The benzyloxycarbonyl (Cbz) group is another important amine protecting group. It is typically stable to mildly acidic and basic conditions and is removed by catalytic hydrogenolysis. This provides a further dimension of orthogonality in synthetic strategies.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Stable to a wide range of conditions, widely used in peptide synthesis. |

| 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) | Orthogonal to Boc, useful in complex syntheses. ijacskros.com |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis | Orthogonal to both Boc and Fmoc. |

Functional Group Transformations (e.g., oxidation, reduction, substitution, O-acylation)

The presence of both a hydroxyl and a carboxylic acid group, in addition to the amino group, allows for a variety of functional group transformations on the this compound scaffold. These transformations can be used to introduce new functionalities and modulate the biological activity of the resulting derivatives.

Oxidation and Reduction: While specific examples for this compound are not extensively detailed in readily available literature, general principles of amino acid chemistry suggest that the carboxylic acid can be reduced to a primary alcohol, and the secondary hydroxyl group could potentially be oxidized to a ketone, provided the other functional groups are appropriately protected. For instance, the reduction of a protected amino acid can lead to the corresponding amino alcohol, a valuable chiral building block.

Substitution: Substitution reactions can be performed on the hydroxyl group after its conversion to a better leaving group, such as a tosylate or mesylate. This would allow for the introduction of a variety of nucleophiles, leading to a diverse range of derivatives with modified side chains.

O-acylation: The hydroxyl group of N-protected this compound can undergo O-acylation to form esters. This modification is particularly relevant in the synthesis of natural products and their analogs, where acylation of hydroxy amino acids can significantly impact biological activity. For example, in the synthesis of muraymycin nucleoside antibiotics, the acylation of a similar (2S,3S)-3-hydroxyleucine building block at the 3-hydroxy position is a key step. semanticscholar.org This highlights the potential for creating a library of O-acylated derivatives of this compound for structure-activity relationship (SAR) studies.

Formation of Schiff Bases and Metal Complexes Incorporating the Amino Acid Scaffold

The amino and carboxyl groups of this compound provide excellent opportunities for the formation of Schiff bases and the coordination of metal ions.

Schiff Bases: Amino acids can react with aldehydes or ketones to form Schiff bases, also known as imines. These compounds are important intermediates in various biochemical reactions and have applications in organic synthesis. The formation of a Schiff base from this compound would involve the condensation of its amino group with a suitable carbonyl compound. Schiff bases derived from amino acids and salicylaldehyde, for instance, are known to form stable metal complexes.

Metal Complexes: Amino acids are excellent ligands for a wide range of metal ions, coordinating through their amino and carboxylate groups. The resulting metal complexes have diverse applications, including in catalysis and as potential therapeutic agents. While specific studies on metal complexes of this compound are not widely reported, research on similar amino acids like valine (2-amino-3-methylbutanoic acid) has shown the formation of coordination compounds with transition metals such as chromium(III) and oxovanadium(IV). These complexes can exhibit interesting geometries, such as octahedral and square pyramidal, and may possess biological activity. The hydroxyl group of this compound could also participate in coordination, potentially leading to complexes with unique structures and properties. The synthesis of such complexes typically involves the reaction of the amino acid with a metal salt in a suitable solvent.

| Derivative Type | Reactants | Key Features | Potential Applications |

| Schiff Base | This compound + Aldehyde/Ketone | Formation of an imine (-C=N-) bond. | Synthetic intermediates, ligands for metal complexes. |

| Metal Complex | This compound + Metal Salt | Coordination of the amino and carboxylate groups to a central metal ion. | Catalysis, medicinal chemistry. |

Biological Relevance and Biochemical Pathways Associated with 3 Amino 2 Hydroxy 3 Methylbutanoic Acid

Natural Occurrence and Biosynthetic Context

Identification in Natural Systems (e.g., Pleurocybella porrigens)

3-Amino-2-hydroxy-3-methylbutanoic acid is a non-proteinogenic α-amino acid that has been identified in natural sources, most notably the mushroom Pleurocybella porrigens. The discovery of this and other unusual amino acid derivatives in P. porrigens has drawn scientific interest due to the mushroom's association with toxic encephalopathy. While the precise role of this compound in the mushroom's toxicity is not fully elucidated, its presence highlights the diverse metabolic capabilities within the fungal kingdom. This compound is structurally related to β-hydroxy-α-methyl amino acids, a class of molecules often implicated in specialized metabolic pathways and the biosynthesis of bioactive compounds.

Proposed Roles in Microbial Metabolism and Natural Product Biosynthesis

In the broader context of microbial metabolism, non-proteinogenic amino acids like this compound often serve as building blocks for the synthesis of complex natural products with diverse biological activities. While the specific biosynthetic pathways involving this particular amino acid are not yet fully characterized, its structural features suggest potential incorporation into peptides or other secondary metabolites. The biosynthesis of structurally similar compounds, such as the 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid moiety in pahayokolides, originates from a leucine (B10760876) or α-keto isocaproic acid starter unit that is subsequently extended by acetate (B1210297) units. This suggests a possible biosynthetic route for this compound stemming from branched-chain amino acid metabolism.

These specialized amino acids can contribute to the chemical diversity and biological activity of microbial natural products, which play crucial roles in cell signaling, defense mechanisms, and inter-species communication.

Enzymatic Transformations and Metabolic Interconversions

The enzymatic transformations involving this compound are an area of active research. Biocatalytic approaches using engineered enzymes have shown promise in the synthesis of this and related compounds. For instance, mutated ω-transaminases have been successfully employed to convert α-keto acid precursors into the corresponding amino acid with high stereoselectivity. Additionally, enzymatic resolution using hydrolases like lipases can separate racemic mixtures of this compound esters, yielding enantiomerically pure forms.

While the specific metabolic interconversions of this compound within natural systems are not fully understood, the general metabolism of branched-chain amino acids provides a likely framework. Catabolism would likely initiate with the removal of the amino group, followed by decarboxylation and subsequent entry into central metabolic pathways. The presence of the hydroxyl group may necessitate specific enzymatic machinery for further processing.

Table 1: Examples of Enzymatic Reactions Related to this compound

| Enzyme Class | Reaction Type | Substrate/Product Relationship | Relevance |

|---|---|---|---|

| ω-Transaminase | Amination | Converts an α-keto acid precursor to this compound. | Biosynthesis and biocatalytic production. |

| Hydrolase (Lipase) | Enantioselective hydrolysis | Separates racemic mixtures of esterified this compound. | Production of stereoisomerically pure compound for research. |

| Dehydrogenase | Oxidation/Reduction | Potential involvement in the interconversion with its corresponding α-keto acid. | Metabolic pathways and catabolism. |

| Kinase | Phosphorylation | Potential for activation or regulation of downstream pathways. | Cellular signaling and metabolism. |

Molecular Mechanism Studies at the Biochemical Level

Interaction with Enzymes and Receptors

The unique stereochemistry of this compound plays a critical role in its interaction with molecular targets such as enzymes and receptors. Its structure allows it to potentially act as an analog of natural amino acids, thereby interacting with enzymes involved in amino acid metabolism. Studies on similar β-hydroxy-α-amino acid derivatives have shown that they can act as inhibitors of certain enzymes. For example, derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid have been shown to inhibit enkephalinase, an enzyme involved in the degradation of enkephalins. The binding affinity and specificity of this compound to its molecular targets are dictated by its specific three-dimensional structure.

Modulatory Effects on Biochemical Pathways

By interacting with specific enzymes, this compound can exert modulatory effects on various biochemical pathways. As a potential enzyme inhibitor, it could lead to the accumulation of substrates or a reduction in the production of downstream metabolites, thereby altering metabolic fluxes. For instance, inhibition of enzymes in amino acid metabolism could have significant consequences for cellular processes that rely on these pathways, such as protein synthesis and the production of signaling molecules. The incorporation of this non-proteinogenic amino acid into peptides could also lead to the synthesis of peptide mimetics with enhanced biological activity or stability, potentially impacting a range of cellular functions.

Table 2: Potential Biochemical Effects of this compound

| Effect | Potential Mechanism | Implication |

|---|---|---|

| Enzyme Inhibition | Competitive or non-competitive binding to the active site of enzymes in amino acid metabolism. | Alteration of metabolic pathways, potential for therapeutic applications in metabolic disorders. |

| Incorporation into Peptides | Utilization as a building block in non-ribosomal peptide synthesis. | Creation of novel peptides with potentially enhanced stability or biological activity. |

| Receptor Modulation | Binding to amino acid or other cellular receptors. | Activation or inhibition of signaling pathways. |

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2 Hydroxy 3 Methylbutanoic Acid

High-Resolution Mass Spectrometry (HR-ESI-MS, LC-MS)

High-resolution mass spectrometry is indispensable for the unambiguous determination of a compound's elemental composition. Using techniques like Electrospray Ionization (ESI), the molecule is ionized with minimal fragmentation, allowing for the precise measurement of its mass.

For 3-Amino-2-hydroxy-3-methylbutanoic acid, the expected accurate mass for the neutral molecule [M] is 133.0739 g/mol . In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺, while in negative ion mode, it is observed as the deprotonated molecule [M-H]⁻.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. restek.com For the analysis of polar compounds like amino acids, derivatization is often employed to enhance chromatographic retention and ionization efficiency. unimi.it A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. unimi.itnih.gov The resulting derivative can then be readily analyzed by LC-MS/MS, often using Selective Reaction Monitoring (SRM) for highly sensitive and selective quantification. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁NO₃ |

| Exact Mass | 133.0739 u |

| [M+H]⁺ Ion (Positive Mode) | 134.0811 u |

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both 1D (¹H and ¹³C) and 2D techniques are used to map the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the two methyl groups, the proton on the hydroxyl-bearing carbon (α-carbon), and the exchangeable protons of the amino and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Signals are expected for the two methyl carbons, the hydroxyl-bearing methine carbon, the amino-bearing quaternary carbon, and the carboxyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H spin-spin couplings, confirming adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~178 ppm |

| C2 (-CHOH) | ~3.8 - 4.0 ppm | ~75 ppm |

| C3 (-C(NH₂) (CH₃)₂) | - | ~60 ppm |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. In the solid state, amino acids typically exist as zwitterions, which profoundly influences their vibrational spectra. wjarr.com

The FT-IR spectrum is expected to show characteristic broad absorption bands corresponding to the stretching vibrations of the ammonium (B1175870) (-NH₃⁺) and hydroxyl (-OH) groups. wjarr.com The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are also prominent features. wjarr.com FT-Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group (Zwitterionic Form) | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3500 - 2500 (broad) |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2990 - 2880 |

| C=O (carboxylate) | Asymmetric Stretching | ~1630 |

| N-H (ammonium) | Asymmetric/Symmetric Bending | ~1550 |

| C=O (carboxylate) | Symmetric Stretching | ~1410 |

X-ray Crystallography for Solid-State Structure Elucidation

Table 4: Typical Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁). researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three consecutively bonded atoms. |

Chromatographic Methods for Purity and Identity Confirmation (GC, HPLC)

Chromatographic techniques are essential for separating the target compound from impurities and confirming its identity and purity.

Gas Chromatography (GC): Due to the low volatility of amino acids, derivatization is required prior to GC analysis. The four stereoisomers of a related compound, methyl 3-hydroxy-2-methylbutanoate, have been successfully separated using high-resolution gas chromatography on chiral columns, demonstrating the utility of GC for stereoisomeric analysis. researchgate.net This approach allows for the determination of the absolute configuration of such molecules. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amino acids. Reversed-phase HPLC can be used, often with derivatization to enhance retention and detection. Direct analysis without derivatization is also possible using specific columns like the Raptor Polar X, which utilizes a hybrid retention mechanism. restek.com HPLC coupled with mass spectrometry (LC-MS) provides a highly specific and sensitive method for both qualitative and quantitative analysis. restek.comdergipark.org.tr

Table 5: Typical Chromatographic Methods for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| GC | Chiral (e.g., CP Chirasil-Dex CB) | Helium | Mass Spectrometry (MS) |

| HPLC | Reversed-Phase C18 (with derivatization) or Polar X (direct) | Acetonitrile/Water with modifiers (e.g., formic acid) | UV, Mass Spectrometry (MS) |

Computational Chemistry and Theoretical Modeling of 3 Amino 2 Hydroxy 3 Methylbutanoic Acid

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like amino acids to determine their geometric and electronic properties with high accuracy. mdpi.comwiley.com

Structural Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. DFT calculations achieve this by finding the geometry that corresponds to the lowest energy on the potential energy surface. For 3-Amino-2-hydroxy-3-methylbutanoic acid, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. Common approaches utilize hybrid functionals, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), paired with a suitable basis set like 6-311++G(d,p), which has been shown to be effective for amino acid systems. mdpi.comresearchgate.net The resulting optimized structure is crucial for all subsequent property calculations.

Electronic Properties: Once the structure is optimized, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com A larger gap suggests higher stability and lower chemical reactivity. Other properties such as ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map can also be derived to understand how the molecule will interact with other chemical species.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT Note: The following values are representative examples of typical DFT outputs for a molecule of this type and are for illustrative purposes only.

| Property | Description | Illustrative Value |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, ground state. | -477.123 |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -9.85 |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 0.75 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical stability. | 10.60 |

| Ionization Potential (eV) | The energy required to remove an electron from the molecule. | 9.85 |

| Electron Affinity (eV) | The energy released when an electron is added to the molecule. | -0.75 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.45 |

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule, or ligand, interacts with a macromolecular target, such as a protein or enzyme. iaanalysis.com

Molecular Docking: Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor to form a stable complex. nih.govspringernature.com The process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the fit using a scoring function. This function estimates the binding affinity, typically in kcal/mol, and ranks different binding poses. researchgate.net The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. nih.gov This method is instrumental in virtual screening and rational drug design to identify potential biological targets for the molecule. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view by simulating the movements of atoms in the ligand-receptor complex over time. iaanalysis.comnih.gov Starting from a pose predicted by docking, an MD simulation solves Newton's equations of motion for a system containing the complex, water molecules, and ions, mimicking physiological conditions. These simulations, often run for nanoseconds, are used to assess the stability of the predicted binding pose. nih.gov Analysis of the simulation trajectory, particularly the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, can confirm whether the ligand remains stably bound in the active site. MD also provides deeper insights into conformational changes and the energetics of the interaction. springernature.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: These results are hypothetical examples to demonstrate typical outputs from a molecular docking study.

| Parameter | Description | Illustrative Result |

| Target Protein | The hypothetical biological receptor for the docking simulation. | Human PIM1 Kinase |

| Binding Affinity (kcal/mol) | The calculated free energy of binding; more negative values indicate stronger binding. | -6.8 |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | GLU-121, LYS-67, LEU-120 |

| Types of Interactions | The primary non-covalent forces stabilizing the ligand-protein complex. | Hydrogen bond with GLU-121; Hydrophobic interactions with LEU-120 |

| Ligand RMSD (Å) from MD | The root mean square deviation of the ligand during a subsequent MD simulation, indicating stability. | 1.5 Å (over 50 ns) |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying all possible spatial arrangements (conformations or conformers) of a molecule that can be interconverted by rotation around single bonds and determining their relative stabilities. nih.gov For a flexible molecule like this compound, this analysis is crucial for understanding its structural preferences and behavior.

The collection of all possible conformations and their corresponding potential energies forms the molecule's potential energy surface (PES), or energy landscape. nih.gov Computational methods are used to explore this landscape systematically. This can be done by rotating key dihedral angles and calculating the energy of each resulting structure using quantum mechanics. youtube.com Alternatively, high-temperature molecular dynamics simulations can be used to sample a wide range of conformations. mdpi.com

The identified conformations are then clustered into families of similar structures. The energy of the most stable member of each family is calculated with high accuracy (e.g., using DFT) to determine their relative populations at a given temperature. Stable conformations correspond to low-energy minima on the landscape, while the paths between them pass through higher-energy transition states. youtube.com Mapping this landscape reveals the most likely shapes the molecule will adopt and the energy barriers to switching between them.

Table 3: Illustrative Conformational Analysis of this compound Note: Values are hypothetical, representing the relative energies of different stable conformers found on a potential energy surface.

| Conformer ID | Defining Dihedral Angle(s) (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Description |

| Conf-1 | -65° | 0.00 | Global minimum; likely stabilized by an intramolecular hydrogen bond. |

| Conf-2 | 178° | 1.25 | A stable, extended conformation. |

| Conf-3 | 68° | 2.10 | A higher-energy gauche conformation. |

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations are invaluable for predicting molecular spectra, which serve as fingerprints for molecular identification and structural elucidation. These theoretical predictions can aid in the interpretation of experimental data from techniques like infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation using DFT. nih.gov After optimizing the molecule's geometry to a minimum on the potential energy surface, the calculation determines the normal modes of vibration and their corresponding frequencies. q-chem.com These frequencies correlate to the absorption peaks in an experimental IR spectrum and can be assigned to specific molecular motions, such as O-H stretching, C=O stretching, or N-H bending. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can predict NMR spectra by calculating the nuclear magnetic shielding tensors for each atom (e.g., ¹H, ¹³C). mdpi.com These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). q-chem.com The predicted chemical shifts help assign the signals in an experimental NMR spectrum to specific atoms in the molecule, confirming its connectivity and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. faccts.demdpi.com A TD-DFT calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). acs.org This information is used to simulate the UV-Vis spectrum, helping to understand the electronic structure of this compound.

Table 4: Illustrative Predicted Spectroscopic Data for this compound Note: The following data are representative examples of typical outputs from quantum chemical calculations.

| Spectroscopy Type | Parameter | Predicted Value | Assignment / Interpretation |

| IR | Vibrational Frequency (cm⁻¹) | 3450 | O-H stretch (hydroxyl group) |

| Vibrational Frequency (cm⁻¹) | 3350 | N-H stretch (amine group) | |

| Vibrational Frequency (cm⁻¹) | 1725 | C=O stretch (carboxylic acid) | |

| ¹³C NMR | Chemical Shift (ppm) | 178.5 | Carboxylic acid carbon (COOH) |

| Chemical Shift (ppm) | 75.2 | Quaternary carbon (C-OH) | |

| Chemical Shift (ppm) | 60.1 | Alpha-carbon (CH-NH₂) | |

| UV-Vis | λmax (nm) | 215 | n → π* transition of the carbonyl group |

Applications of 3 Amino 2 Hydroxy 3 Methylbutanoic Acid in Advanced Organic Synthesis and Chemical Biology Research

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 3-amino-2-hydroxy-3-methylbutanoic acid makes it a valuable chiral building block, or synthon, in asymmetric synthesis. This field of chemistry focuses on the selective synthesis of a specific stereoisomer of a molecule, which is crucial in pharmacology where different enantiomers can have vastly different biological effects. The fixed stereochemistry of the amino and hydroxyl groups serves as a starting point for controlling the stereochemical outcome of subsequent reactions, thereby enabling the synthesis of optically pure complex molecules.

Researchers utilize such modified amino acids to introduce specific stereocenters into target molecules. For instance, derivatives of similar β-hydroxy α-amino acids are core components in the asymmetric synthesis of protease inhibitors, where precise stereochemistry is essential for potent activity. internationaljournalssrg.org The synthesis of these building blocks can be achieved through various methods, including enzymatic processes that offer high stereoselectivity. rsc.org The functional groups of this compound can be protected with groups like tert-butyloxycarbonyl (Boc) to facilitate its use in multi-step synthetic sequences, allowing for the selective reaction of one functional group while the others are masked. chemimpex.com

| Synthetic Application | Role of the Chiral Building Block | Key Transformation Example |

| Synthesis of Protease Inhibitors | Provides the core stereochemical framework. internationaljournalssrg.org | Asymmetric hydrogenation of a precursor to set the desired stereocenters. internationaljournalssrg.org |

| Natural Product Synthesis | Serves as a key fragment for constructing portions of complex natural products containing β-hydroxy γ-amino acid motifs. nih.gov | Aldol reactions to create the β-hydroxy γ-amino acid structure with high stereocontrol. nih.gov |

| Peptidomimetics | Used to create non-natural peptide-like molecules with constrained conformations. whiterose.ac.uk | Incorporation into a peptide chain to induce specific secondary structures, such as β-turns. whiterose.ac.uk |

Scaffold for Complex Molecular Architectures

The term "scaffold" in chemistry refers to a core molecular structure upon which more complex architectures are built. With its trifunctional nature, this compound is an excellent candidate for this role. mdpi.com Each of its three functional groups—the amine, the hydroxyl, and the carboxylic acid—can serve as an attachment point for different molecular fragments, allowing for the construction of diverse and intricate three-dimensional structures.

This versatility allows chemists to use amino acids as central hubs to create multifunctional molecules. mdpi.com For example, the carboxylic acid can be converted to an ester or amide, the amine can be acylated or alkylated, and the hydroxyl group can be etherified or esterified. By employing orthogonal protecting group strategies, each of these sites can be addressed independently, enabling the stepwise and controlled assembly of complex molecules. This approach is fundamental in diversity-oriented synthesis, where the goal is to create libraries of structurally diverse compounds for screening in drug discovery and chemical biology.

| Architectural Class | Function of the Scaffold | Example of Attached Moieties |

| Multifunctional Molecules | Acts as a central hub connecting different functional units. mdpi.com | Linking of reporter groups, targeting ligands, and therapeutic agents. |

| Metal Complexes | The amino and hydroxyl/carboxyl groups can act as ligands to chelate metal ions. mdpi.com | Formation of coordination complexes with metals like copper for catalysis or imaging. mdpi.com |

| Macrocycles | Serves as a component in the ring structure of macrocyclic compounds. | Intramolecular cyclization via amide or ester bond formation between termini of a linear precursor. |

Integration into Peptide Synthesis for Structural and Functional Studies

In peptide science, the incorporation of non-proteinogenic amino acids like this compound is a powerful strategy to modulate the structure and function of peptides. Standard peptide synthesis protocols, including solid-phase peptide synthesis (SPPS), can be adapted to include these unnatural building blocks. masterorganicchemistry.comyoutube.com The use of protecting groups, such as the Boc group on the amine, is essential for its successful integration into a growing peptide chain. chemimpex.com

The unique structural features of this amino acid can impart specific properties to the resulting peptide:

Structural Constraint: The gem-dimethyl group on the β-carbon restricts the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures like β-turns or helices. whiterose.ac.uk This is valuable for studying structure-activity relationships and for designing peptidomimetics with improved stability and receptor-binding affinity.

Enhanced Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases, leading to a longer biological half-life.

Novel Functionality: The hydroxyl group provides an additional site for post-synthetic modification, such as glycosylation or attachment of fluorescent labels, without altering the peptide backbone.

The β-hydroxy/amino acid motif is a structural feature found in a number of bioactive natural products, including certain marine cyanobacterial depsipeptides, highlighting the biological relevance of this class of compounds.

| Modification | Purpose | Outcome |

| Backbone Rigidification | To pre-organize the peptide into a specific conformation for receptor binding. whiterose.ac.uk | Increased binding affinity and selectivity. |

| Introduction of a Hydroxyl Group | To provide a site for further chemical modification or to mimic a serine or threonine residue. | Creation of glycopeptides or attachment of probes. |

| Increased Steric Bulk | To influence peptide-protein interactions or prevent enzymatic degradation. | Enhanced biological stability and altered binding profile. |

Precursor for Advanced Chemical Biology Probes and Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. escholarship.org The structural and functional characteristics of this compound make it a promising precursor for the development of such specialized tools. Its trifunctional nature allows for the attachment of various chemical moieties necessary for a probe's function. sigmaaldrich.com

For example, one functional group can be used to attach a reporter tag (like a fluorophore or a biotin affinity handle), another can be modified to include a reactive group for covalent labeling of a target protein, and the third can be part of the core structure responsible for target recognition and binding. The synthesis of inhibitors for enzymes like aminopeptidases from similar β-amino-α-hydroxy acids demonstrates a direct application in creating chemical biology tools to probe enzyme function. researchgate.net

The development of high-quality chemical probes requires careful optimization of potency and selectivity. escholarship.org Starting from a well-defined chiral precursor like this compound provides a solid foundation for the rational design of such sophisticated molecular tools.

| Probe Component | Potential Role of the Precursor's Functional Group | Application |

| Reporter Tag | The hydroxyl or amine group can be used as a handle to attach a fluorescent dye. | Cellular imaging and target localization. |

| Affinity Handle | The carboxylic acid can be linked to biotin via an amide bond. | Target enrichment from cell lysates for proteomics (pull-down assays). |

| Reactive Group | A functional group can be modified to carry a photo-crosslinker or an electrophilic warhead. | Covalent labeling and identification of target proteins. |

| Targeting Moiety | The core scaffold contributes to the overall shape and pharmacophore for binding to a specific protein. | Selective inhibition or modulation of a biological target. internationaljournalssrg.org |

Future Directions and Emerging Research Trends

Development of Novel and Sustainable Synthetic Routes

A promising avenue lies in the realm of chemoenzymatic synthesis , which combines the efficiency of chemical reactions with the high selectivity of biocatalysts. Enzymes such as aldolases and transaminases are being explored for their ability to catalyze key bond-forming reactions with high stereocontrol under mild, aqueous conditions. For instance, engineered threonine aldolases have shown potential in the diastereoselective synthesis of various β-hydroxy-α-amino acids. tandfonline.com Similarly, reengineered alanine racemase has been demonstrated as a catalyst for the PLP-dependent aldol condensation of glycine with aldehydes, yielding β-hydroxy-α-amino acids with excellent stereocontrol at the α-carbon. nih.gov

Furthermore, the discovery and application of novel hydroxylases that can directly and selectively hydroxylate amino acid precursors offer a more direct and atom-economical route. nih.gov These enzymatic approaches not only enhance the sustainability of the synthesis but also provide access to specific stereoisomers that are often difficult to obtain through conventional chemistry.

Key Research Objectives in Sustainable Synthesis:

| Research Objective | Potential Approaches | Expected Impact |

| Increased Stereoselectivity | Directed evolution of enzymes, development of novel chiral catalysts. | Access to enantiomerically pure forms of the amino acid for pharmaceutical applications. |

| Improved Yield and Efficiency | Process optimization, use of whole-cell biocatalysts, flow chemistry. | Reduced production costs and increased availability for research and development. |

| Reduced Environmental Impact | Use of aqueous reaction media, biodegradable catalysts, and renewable starting materials. | Greener and more sustainable manufacturing processes. |

Elucidation of Undiscovered Biosynthetic Pathways

While chemical synthesis provides a means to obtain 3-Amino-2-hydroxy-3-methylbutanoic acid, understanding its natural biosynthesis is crucial for developing bio-based production platforms. As a non-proteinogenic amino acid, it is likely synthesized through secondary metabolic pathways in microorganisms or plants. The elucidation of these pathways is a key area of emerging research.

Metabolic engineering and synthetic biology offer powerful tools to uncover and reconstruct biosynthetic routes. researchgate.net By identifying the genes and enzymes responsible for the assembly of this amino acid, it becomes possible to engineer microbial hosts, such as Escherichia coli or yeast, for its sustainable production from simple feedstocks. This approach has been successfully applied to the biosynthesis of other non-canonical amino acids.

The discovery of novel enzyme classes, such as amino acid hydroxylases, opens up possibilities for previously unknown biosynthetic routes. nih.gov Researchers are employing genomics and bioinformatics to mine microbial genomes for putative enzymes that could catalyze the key steps in the formation of this compound. Once identified, these enzymes can be characterized, and their catalytic mechanisms can be studied to piece together the entire biosynthetic puzzle.

Rational Design of Derivatives for Specific Molecular Recognition

The unique structural features of this compound, including its stereocenters and functional groups, make it an attractive scaffold for the design of derivatives with specific molecular recognition properties. A significant trend in this area is the development of peptidomimetics , which are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.netmdpi.com

By incorporating this compound or its derivatives into peptide sequences, researchers can introduce conformational constraints that lock the peptide into a bioactive conformation. mdpi.com This is a powerful strategy for designing potent and selective inhibitors of enzymes, such as proteases, or modulators of protein-protein interactions. The hydroxy and amino groups of the molecule can also be functionalized to introduce new chemical properties or to serve as handles for conjugation to other molecules, such as fluorescent probes or drug delivery systems.

Computational modeling plays a crucial role in the rational design process, allowing for the in silico prediction of how different derivatives will interact with their biological targets. researchgate.net This enables the prioritization of synthetic targets and accelerates the discovery of new bioactive compounds.

Advanced Integrated Analytical and Computational Studies for Systems-Level Understanding

To fully comprehend the biological roles and potential applications of this compound, a systems-level understanding is essential. This requires the integration of advanced analytical techniques with computational modeling.

Analytical advancements are crucial for the sensitive and accurate detection and quantification of this amino acid and its metabolites in complex biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being developed and optimized for the analysis of non-proteinogenic amino acids. acs.org These methods are vital for pharmacokinetic studies, metabolomic profiling, and for monitoring the efficiency of engineered biosynthetic pathways.

Computational studies are becoming increasingly sophisticated, providing insights that are often inaccessible through experimental methods alone. Molecular dynamics simulations can be used to study the conformational preferences of peptides containing this compound and to understand the molecular basis of their interactions with biological targets. nih.gov Quantum mechanical calculations can elucidate reaction mechanisms and predict the spectroscopic properties of the molecule and its derivatives.

The integration of these analytical and computational approaches within a systems biology framework will enable a holistic understanding of how this compound is synthesized, metabolized, and how it exerts its biological effects. This knowledge is fundamental for its rational application in medicine and biotechnology.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-hydroxy-3-methylbutanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of this compound typically employs asymmetric catalysis or enzymatic resolution to achieve high enantiomeric excess (e.g., using L-specific dehydrogenases or chiral auxiliaries). Key parameters include pH control (6.5–7.5), temperature (25–37°C), and solvent polarity (aqueous/organic biphasic systems). Purity can be validated via chiral HPLC with a Crownpak CR-I column or capillary electrophoresis, as described in PubChem protocols for structurally related β-hydroxy acids . Contradictions in yield optimization (e.g., solvent choice) should be resolved by comparing kinetic data across Reaxys and BKMS_METABOLIC databases .

Q. How can researchers validate the structural configuration of this compound using spectroscopic methods?

- Methodological Answer : Combine -NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.8–4.2 ppm for hydroxyl and amine protons) and -NMR (δ 175–180 ppm for carboxylic carbons) with IR spectroscopy (broad O–H/N–H stretch at 3200–3500 cm). For stereochemical confirmation, X-ray crystallography or vibrational circular dichroism (VCD) is recommended, as demonstrated for (S)-configured analogs in PubChem entries .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound in enzyme inhibition studies?

- Methodological Answer : Discrepancies in IC values (e.g., vs. MMP-3 or IL-6) may arise from assay conditions (e.g., buffer ionic strength, presence of divalent cations). Standardize protocols using recombinant proteins (e.g., R&D Systems MMP3 [513-MP]) and include negative controls (e.g., ethanolamine-blocked surfaces) to minimize nonspecific binding, as outlined in Sigma-Aldrich’s bioassay guidelines . Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How does the stereochemistry of this compound influence its metabolic stability in vivo?

- Methodological Answer : (S)-enantiomers exhibit longer half-lives due to resistance to renal clearance and aminopeptidase degradation. Use -labeled isotopologs in rodent models to track metabolic pathways. Compare pharmacokinetic profiles (AUC, C) between enantiomers via LC-MS/MS, referencing storage conditions (2–8°C for labile intermediates) from MedChemExpress safety data .

Q. What computational tools predict the reactivity of this compound in peptide coupling or glycosylation reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model nucleophilic attack at the β-hydroxy group. Pair with molecular docking (AutoDock Vina) to simulate interactions with serine proteases or glycosyltransferases. Validate predictions using synthetic feasibility scores from PISTACHIO_RINGBREAKER and REAXYS_BIOCATALYSIS datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。